molecular formula C18H16N2O3S2 B2947625 N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034598-89-3

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2947625
CAS No.: 2034598-89-3
M. Wt: 372.46
InChI Key: WYEAPMIKEGFNLF-UHFFFAOYSA-N
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Description

N-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a heterocyclic sulfonamide featuring a dihydrobenzofuran core fused with a sulfonamide group and a pyridine-thiophene hybrid substituent. The dihydrobenzofuran moiety confers rigidity, while the thiophene-pyridine unit may enhance π-π stacking interactions in biological targets.

Properties

IUPAC Name

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c21-25(22,16-3-4-17-14(9-16)5-6-23-17)20-11-13-8-15(12-19-10-13)18-2-1-7-24-18/h1-4,7-10,12,20H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEAPMIKEGFNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound with potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzofuran core linked to a pyridine and thiophene moiety, along with a sulfonamide functional group. The structural complexity contributes to its potential interactions with biological targets.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit antimicrobial activity. In particular, compounds with similar structures have shown effectiveness against various bacterial strains. For instance, benzene sulfonamide derivatives have been evaluated for their effects on perfusion pressure in isolated rat heart models, suggesting potential cardiovascular benefits alongside antimicrobial properties .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Similar compounds have been studied for their ability to inhibit cancer cell proliferation. For example, the incorporation of thiophene and pyridine rings has been linked to enhanced anticancer properties due to their ability to interact with specific cellular pathways .

The mechanism of action for this compound may involve:

  • Enzyme inhibition : Binding to enzymes that play critical roles in cell proliferation and survival.
  • Receptor modulation : Interacting with receptors involved in inflammatory responses or cellular signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzofuran Core : Starting from commercially available precursors.
  • Introduction of the Pyridine and Thiophene Moieties : Utilizing cross-coupling reactions to form the desired heterocyclic structures.
  • Sulfonamide Formation : The final step involves the reaction of the amine group with sulfonyl chloride.

Research Findings

A summary of relevant studies is provided in the table below:

Study ReferenceFocus AreaKey Findings
Cardiovascular EffectsDemonstrated effects on perfusion pressure using sulfonamide derivatives in isolated rat hearts.
Antiviral ActivitySimilar compounds showed antiviral properties against Tobacco Mosaic Virus (TMV).
Immunosuppressive PropertiesRelated compounds exhibited potential as immunosuppressants, indicating broader therapeutic applications.

Case Studies

  • Cardiovascular Study : A study evaluated various sulfonamide derivatives' effects on coronary resistance and perfusion pressure using isolated rat hearts. Results indicated significant changes in hemodynamic parameters, suggesting therapeutic potential for cardiovascular diseases .
  • Antimicrobial Evaluation : A series of experiments assessed the antibacterial efficacy of related compounds against common pathogens, demonstrating promising results that warrant further investigation into structure-activity relationships .

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s key structural distinctions from analogs include:

  • Core structure : A fused dihydrobenzofuran system vs. thiazole (e.g., compounds 4d–4i in ) or furo[2,3-b]pyridine cores (Evidences 4–6).
  • Functional groups : A sulfonamide (-SO₂NH₂) vs. carboxamides (-CONH₂) prevalent in analogs (e.g., 4d–4i , ). Sulfonamides exhibit stronger acidity (pKa ~10–11) due to electron-withdrawing sulfonyl groups, influencing hydrogen-bonding capacity compared to carboxamides (pKa ~15–17) .
  • Substituents : The pyridin-3-ylmethyl-thiophene side chain contrasts with morpholine, piperazine, or fluorophenyl groups in analogs (Evidences 1, 4–6). Thiophene’s electron-rich nature may enhance lipophilicity and π-stacking compared to pyridine or fluorinated aryl groups.
Table 1: Structural Comparison
Compound Core Structure Functional Group Key Substituents
Target Compound Dihydrobenzofuran Sulfonamide Pyridin-3-ylmethyl-thiophene
4d–4i () Thiazole Carboxamide Morpholinomethyl, piperazine
Furopyridines (Evidences 4–6) Furo[2,3-b]pyridine Carboxamide Fluorophenyl, trifluoroethylamino

Computational and Crystallographic Analysis

  • For example, SHELXL refines sulfonamide geometry with high precision .
  • Docking Studies : Thiophene’s π-system may favor interactions with aromatic residues in enzyme active sites, similar to fluorophenyl groups in furopyridine carboxamides (–6) .

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